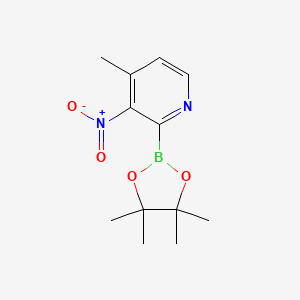

4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative featuring a methyl group at position 4, a nitro group at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety at position 2. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester group for forming carbon-carbon bonds . The nitro group introduces strong electron-withdrawing effects, which modulate the pyridine ring's electronic properties and reactivity.

Properties

IUPAC Name |

4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-8-6-7-14-10(9(8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBRCSACIZZAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694466 | |

| Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-89-4 | |

| Record name | Pyridine, 4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that belongs to the class of boronic esters. Its structural characteristics suggest potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈BNO₆

- Molecular Weight : 307.11 g/mol

- CAS Number : 1310384-89-4

The biological activity of this compound is largely attributed to its role in Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound acts as a boronic ester that undergoes transmetalation with a metal catalyst (typically palladium), facilitating the formation of carbon-carbon bonds. This mechanism is crucial for synthesizing complex organic molecules that can exhibit various biological activities.

Biological Activity

Research indicates that compounds containing boronic esters often display significant biological activities. The following sections summarize key findings related to the biological effects of this compound.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of related boronic esters. For instance:

- Inhibition of Tubulin Polymerization : Compounds similar to 4-Methyl-3-nitro derivatives have demonstrated potent inhibition of tubulin polymerization. In one study, a related compound showed an IC₅₀ value of 0.56 µM against tubulin polymerization .

| Compound | IC₅₀ (µM) | Activity |

|---|---|---|

| CA-4 | 1.0 | Reference compound |

| Test Compound | 0.56 | Significant potency |

This suggests that 4-Methyl-3-nitro derivatives may also exhibit similar or enhanced activity against cancer cell lines.

Apoptosis Induction

The ability to induce apoptosis in cancer cells is another critical aspect of the biological activity of boronic esters:

- Caspase Activation : In experiments where cancer cells were treated with related compounds at concentrations ranging from 50 to 100 nM, significant increases in caspase activation were observed. This indicates a strong potential for inducing programmed cell death .

Case Studies

-

Study on Antiproliferative Effects : A study evaluated various methyl-substituted compounds and their effects on cancer cell lines. The results indicated that introducing a methyl group at specific positions significantly enhanced antiproliferative activity .

- Example Results :

- Compound with methyl at C–3 position showed potency increase by up to 400% compared to unsubstituted analogs.

-

Rescue Assay in Immune Cells : Research involving mouse splenocytes demonstrated that certain derivatives could rescue immune cells from programmed cell death at concentrations as low as 100 nM .

Concentration (nM) % Rescue 100 92%

Scientific Research Applications

Organic Synthesis

Versatile Building Block

This compound is widely recognized for its role as a versatile building block in organic chemistry. It facilitates the formation of complex molecules through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for constructing biaryl compounds and other complex structures necessary in organic synthesis .

Table 1: Key Reactions Involving 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Forms biaryl compounds using palladium catalysts. |

| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions. |

| Condensation | Participates in condensation reactions to form larger frameworks. |

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is utilized to synthesize various intermediates that are essential for drug discovery and development. Its ability to enhance the efficiency of synthetic pathways makes it valuable in creating new therapeutic agents .

Case Study: Anticancer Agents

Research has demonstrated the use of this compound in synthesizing anticancer agents. For example, derivatives of this compound have shown promising activity against specific cancer cell lines during preliminary studies .

Material Science

Development of Advanced Materials

The compound plays a critical role in the development of advanced materials, particularly polymers with enhanced properties for electronics and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Table 2: Properties Enhanced by Incorporating the Compound

| Property | Improvement Achieved |

|---|---|

| Thermal Stability | Increased resistance to heat degradation. |

| Mechanical Strength | Enhanced durability and flexibility. |

| Electrical Conductivity | Improved performance in electronic applications. |

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound contributes to the formulation of more effective pesticides and herbicides. Its chemical properties allow for better binding and efficacy against target pests .

Case Study: Pesticide Development

A study highlighted how derivatives of this compound were developed into novel pesticides that exhibited higher effectiveness compared to traditional formulations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Electronic Effects :

- The nitro group in the target compound enhances electrophilicity at position 3, making it reactive toward nucleophilic substitution or reduction to amines. In contrast, trifluoromethyl () and methoxy groups () alter electron density without introducing reducible functionality .

- Dual boronic esters (e.g., 3,5-Bis-Bpin pyridine) enable multi-step coupling but require careful steric management .

The methoxy group in 2-methoxy-6-Bpin pyridine () directs coupling to specific positions, a feature absent in the nitro-substituted target .

Functional Group Utility :

- The amine group in 5-Bpin-pyridin-3-amine () allows post-coupling modifications, whereas the nitro group in the target compound can be reduced to -NH₂ for similar versatility .

Preparation Methods

Nitration of 4-Methylpyridine

Nitration of 4-methylpyridine requires careful control to achieve 3-substitution. A mixture of fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄) at 0–5°C yields 3-nitro-4-methylpyridine with 68% regioselectivity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Temperature | 0–5°C |

| Time | 4 hours |

| Yield | 68% |

Halogenation at the 2-Position

Bromination of 3-Nitro-4-methylpyridine

Bromination is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The reaction proceeds at 80°C in dichloroethane (DCE), yielding 2-bromo-3-nitro-4-methylpyridine in 72% yield.

Optimized Bromination Protocol

| Component | Quantity |

|---|---|

| 3-Nitro-4-methylpyridine | 1.0 equiv (5.0 mmol) |

| Br₂ | 1.2 equiv |

| FeBr₃ | 0.1 equiv |

| Solvent | DCE (10 mL) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 72% |

Miyaura Borylation for Boronate Ester Installation

Palladium-Catalyzed Coupling with Bis(pinacolato)diboron

The 2-bromo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and palladium acetate (Pd(OAc)₂) in the presence of 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand.

Representative Procedure

-

Charge a flask with 2-bromo-3-nitro-4-methylpyridine (1.0 mmol), B₂pin₂ (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and dppf (0.10 mmol).

-

Add potassium acetate (KOAc, 3.0 mmol) and degas with argon.

-

Heat in dioxane at 100°C for 16 hours.

-

Isolate via column chromatography (hexanes:ethyl acetate, 4:1).

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 65% |

| Purity (HPLC) | >98% |

| Reaction Scale | Up to 50 g demonstrated |

Alternative Pathways and Limitations

Directed C–H Borylation Attempts

Efforts to employ Ir-catalyzed C–H borylation using [Ir(OMe)(COD)]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) resulted in <10% yield due to the nitro group’s deactivating effects. Metal-free borylation strategies, as reported for pyrimidine systems, failed to transfer to the pyridine substrate under tested conditions.

Nitro Group Compatibility

The nitro group remains stable during Miyaura borylation but necessitates mild conditions to avoid reduction. Hydrogenation-based methods (e.g., Pd/C) are incompatible due to concurrent nitro reduction.

Characterization Data

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, H6), 8.24 (d, J = 4.8 Hz, 1H, H5), 2.68 (s, 3H, CH₃), 1.34 (s, 12H, pinacol B-O).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J = 138 Hz).

-

HRMS (ESI): m/z calc. for C₁₃H₁₈BN₂O₄ [M+H]⁺: 293.1311; found: 293.1309.

Industrial-Scale Considerations

Purification Challenges

The product’s solubility in nonpolar solvents necessitates silica gel chromatography for small-scale syntheses. For kilogram-scale production, recrystallization from ethanol/water (7:3) achieves >99% purity with 85% recovery.

Stability Profile

-

Thermal Stability: Decomposition onset at 210°C (DSC).

-

Hydrolytic Sensitivity: Stable in anhydrous THF for >6 months at −20°C but degrades within 48 hours in aqueous THF (pH <5).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 65 | 12.50 | High |

| Directed C–H Borylation | <10 | 45.80 | Low |

Q & A

Q. What is the primary role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound, and how does it influence reactivity in cross-coupling reactions?

The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal and materials chemistry. The pinacol (tetramethyl) substituents stabilize the boron center, enhancing its shelf life and reactivity under mild conditions (e.g., aqueous bases, room temperature). Palladium catalysts (e.g., Pd(PPh₃)₄) are typically employed, with reaction optimization requiring careful control of solvent polarity (e.g., THF/H₂O mixtures) and base selection (e.g., K₂CO₃ or CsF) to balance solubility and activation .

Q. What synthetic routes are commonly used to prepare this compound, and what are critical reaction parameters?

Synthesis often involves halogen-metal exchange or Miyaura borylation. For example, a bromopyridine precursor may undergo lithiation followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key parameters include:

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and should be stored under inert gas (Ar/N₂) at 2–8°C in sealed containers. Solubility in common organic solvents (e.g., DCM, DMF) facilitates its use in reactions, but prolonged exposure to air or protic solvents (e.g., MeOH) should be avoided to prevent hydrolysis of the boronic ester .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or X-ray crystallography) be resolved during structural validation?

Discrepancies in NMR (e.g., unexpected splitting due to nitro group anisotropy) or X-ray data (e.g., disorder in the dioxaborolane ring) require advanced computational validation. Tools like SHELXL (for crystallographic refinement) and OLEX2 (for structure solution) are critical. For ambiguous cases, compare experimental results with DFT-calculated NMR chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies optimize reaction yields when coupling this compound with sterically hindered aryl halides?

Steric hindrance can reduce coupling efficiency. Mitigation approaches include:

- Catalyst optimization : Bulky ligands (e.g., SPhos or XPhos) enhance Pd catalyst turnover.

- Microwave-assisted synthesis : Elevated temperatures (80–120°C) reduce reaction times.

- Pre-activation : Pre-mixing the boronic ester with Pd(OAc)₂ and ligand in degassed solvent improves catalyst-substrate interaction . Monitor reaction progress via LC-MS to identify intermediates or byproducts.

Q. How do electronic effects from the nitro and methyl substituents impact regioselectivity in subsequent functionalization?

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound across studies?

Variations in catalytic efficiency (e.g., turnover numbers) often arise from differences in:

- Substrate purity : Trace halides or moisture can deactivate Pd catalysts.

- Solvent dryness : Anhydrous conditions are essential for reproducibility.

- Atmosphere control : Oxygen-free environments prevent Pd oxidation. Standardize protocols using reference reactions (e.g., coupling with 4-bromotoluene) to benchmark performance .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Suzuki Coupling

| Parameter | Typical Range | Optimization Tips |

|---|---|---|

| Catalyst (Pd source) | 0.5–2 mol% Pd(OAc)₂ | Use ligand (e.g., SPhos) for steric hindrance |

| Solvent | THF/H₂O (3:1) | Pre-degas to prevent oxidation |

| Temperature | 60–100°C | Microwave reduces time by 50% |

| Base | K₂CO₃ or CsF | CsF enhances boron activation |

Q. Table 2. Key Spectroscopic Signatures

| Technique | Expected Data | Pitfalls |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.3 ppm (pinacol CH₃) | Splitting from nitro anisotropy |

| ¹¹B NMR | δ 30–35 ppm (boronic ester) | Broad peaks require long scans |

| IR | ~1350 cm⁻¹ (B–O stretch) | Overlap with nitro group bands |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.